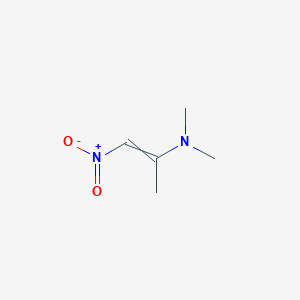

N,N-dimethyl-1-nitroprop-1-en-2-amine

説明

BenchChem offers high-quality N,N-dimethyl-1-nitroprop-1-en-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-nitroprop-1-en-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

25236-38-8 |

|---|---|

分子式 |

C5H10N2O2 |

分子量 |

130.15 g/mol |

IUPAC名 |

N,N-dimethyl-1-nitroprop-1-en-2-amine |

InChI |

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3 |

InChIキー |

JKDKRCQFQLHTNV-UHFFFAOYSA-N |

正規SMILES |

CC(=C[N+](=O)[O-])N(C)C |

製品の起源 |

United States |

Technical Whitepaper: N,N-Dimethyl-1-nitroprop-1-en-2-amine as a Push-Pull Nitroenamine Building Block

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, functionalized enamines serve as critical linchpins for the construction of complex heterocycles. N,N-dimethyl-1-nitroprop-1-en-2-amine (CAS: 25236-38-8; E-isomer CAS: 99325-84-5) is a highly versatile "push-pull" nitroenamine[1][2]. By combining a strongly electron-donating dimethylamino group with a strongly electron-withdrawing nitro group across a carbon-carbon double bond, this compound exhibits unique regioselective reactivity. This guide dissects its structural mechanics, validates a robust synthetic methodology, and explores its downstream applications in pharmaceutical development.

Structural Mechanics: The "Push-Pull" Resonance System

The utility of N,N-dimethyl-1-nitroprop-1-en-2-amine is entirely dictated by its electronic architecture. The molecule exists in a state of extended conjugation where the nitrogen lone pair of the dimethylamino group (+M effect) pushes electron density through the alkene spacer toward the highly electronegative nitro group (-M effect).

Causality in Reactivity: This profound delocalization lowers the activation energy for both nucleophilic and electrophilic attacks. The carbon bearing the dimethylamino group (C2) develops a partial positive charge, making it highly susceptible to nucleophilic attack (facilitating transamination reactions). Conversely, the carbon alpha to the nitro group (C1) develops nucleophilic character, allowing it to react with electrophiles.

Fig 1. Push-pull electron delocalization characteristic of N,N-dimethyl-1-nitroprop-1-en-2-amine.

Physicochemical Data Profile

To ensure accurate material handling and analytical tracking, the foundational quantitative properties of the compound are summarized below[1][2].

| Property | Value |

| IUPAC Name | (E)-N,N-dimethyl-1-nitroprop-1-en-2-amine |

| CAS Number | 25236-38-8 (General), 99325-84-5 (E-isomer) |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| Exact Mass | 130.074 Da |

| Topological Polar Surface Area | 49.1 Ų |

| SMILES | C/C(N(C)C)=C=O |

| Appearance | Yellow to orange crystalline solid |

Validated Synthetic Methodology

Historically, attempts to synthesize this skeleton relied on the condensation of 1-nitro-2-propanone (nitroacetone) with dimethylamine. However, nitroacetone is thermodynamically unstable and prone to autocatalytic degradation, leading to poor yields and dangerous reaction profiles[3].

To circumvent this, modern protocols employ the condensation of nitromethane with N,N-dimethylacetamide dimethyl acetal (DMA-DMA). This approach is highly reliable and frequently utilized in the total synthesis of complex isoquinoline alkaloids[4]. DMA-DMA acts simultaneously as the electrophile and the source of the dimethylamino group.

Fig 2. Validated synthetic workflow utilizing DMA-DMA and nitromethane.

Step-by-Step Protocol: Condensation Workflow

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) that provide immediate mechanistic feedback without requiring mid-step offline analysis.

-

Reactor Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add nitromethane (1.0 eq, 10 mmol) and anhydrous toluene (20 mL) under a nitrogen atmosphere.

-

Reagent Introduction: Slowly inject N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (1.1 eq, 11 mmol) via syringe at room temperature.

-

Thermal Activation: Heat the reaction mixture to 90 °C.

-

Causality: Heating serves a dual purpose. It overcomes the activation energy barrier for the initial nucleophilic attack of nitromethane onto the acetal, and it continuously distills off the methanol byproduct. By removing methanol, the reaction equilibrium is irreversibly driven toward the enamine product via Le Chatelier's principle.

-

-

Self-Validation Check (IPC):

-

Visual: As the reaction progresses, the solution will transition from colorless to a deep orange-yellow. This color shift is the direct physical manifestation of the extended push-pull conjugated system forming.

-

Chromatographic: Monitor via TLC (7:3 Hexane:EtOAc). The reaction is complete when the starting materials are consumed and a bright yellow, UV-active spot (Rf ~0.4) dominates the plate.

-

-

Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and any residual unreacted DMA-DMA.

-

Purification: Recrystallize the crude residue from a minimal amount of hot ethanol. Filter the resulting yellow crystals and dry under high vacuum to yield pure (E)-N,N-dimethyl-1-nitroprop-1-en-2-amine.

Applications in Advanced Drug Development

In pharmaceutical chemistry, N,N-dimethyl-1-nitroprop-1-en-2-amine is not an end-product but a highly reactive intermediate.

-

Synthesis of Pyrazoles and Pyrroles: The compound readily undergoes [3+2] cycloadditions with hydrazines or azides. The dimethylamino group acts as an excellent leaving group during the aromatization step, yielding highly substituted, nitro-bearing heterocycles that are common pharmacophores in kinase inhibitors.

-

Nenitzescu Indole Synthesis: Through transamination, the dimethylamino group can be displaced by primary arylamines. The resulting intermediate can be cyclized under Lewis acid catalysis to form heavily functionalized indole cores, a structural motif ubiquitous in central nervous system (CNS) therapeutics.

Safety, Handling, & Storage

As a nitro-containing organic compound, N,N-dimethyl-1-nitroprop-1-en-2-amine must be handled with appropriate safety measures. While the push-pull system stabilizes the nitroalkene relative to non-conjugated analogs, it should be stored in a cool, dry environment away from strong oxidizing agents and strong bases to prevent unwanted polymerization or exothermic decomposition.

References

-

PubChem Compound Summary for CID 1472416 Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]

-

Chemical and Physical Properties of 1-Nitro-2-propanone (CAS 10230-68-9) Source: Cheméo URL:[Link][3]

-

Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Source: Chemical Reviews (ACS Publications) URL:[Link][4]

Sources

- 1. N,N-dimethyl-1-nitroprop-1-en-2-amine | C5H10N2O2 | CID 1472416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99325-84-5 | Dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine - AiFChem [aifchem.com]

- 3. 1-Nitro-2-propanone (CAS 10230-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

Whitepaper: Structural and Electronic Elucidation of Push-Pull Nitroenamines

Executive Summary

The structural elucidation of highly polarized, conjugated systems requires an analytical approach that goes beyond basic connectivity. N,N-dimethyl-1-nitroprop-1-en-2-amine (CAS: 25236-38-8) represents a classic "push-pull" nitroenamine[1]. These structural motifs are not only vital intermediates in the synthesis of nitrogen-containing heterocycles and pharmaceuticals but are also critical models for understanding the environmental degradation of emerging contaminants, such as neonicotinoid pesticides[2][3].

This technical guide establishes a self-validating analytical workflow for elucidating the structure of N,N-dimethyl-1-nitroprop-1-en-2-amine. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR), we decode the profound electronic effects that dictate its chemical behavior.

Physicochemical Profiling

Before initiating spectral acquisition, establishing the baseline physicochemical parameters is critical for solvent selection and ionization strategies. The compound exhibits a highly polarized double bond, which significantly impacts its solubility and partition coefficient.

Table 1: Fundamental Physicochemical Properties

| Parameter | Value | Analytical Relevance |

| IUPAC Name | (E)-N,N-dimethyl-1-nitroprop-1-en-2-amine | Dictates expected stereochemistry (E-isomer favored by sterics/dipole) |

| Molecular Formula | C5H10N2O2 | Base for HRMS exact mass calculation[1] |

| Monoisotopic Mass | 130.0742 Da | Target for ESI-TOF-MS[1] |

| XLogP3 | 0.8 | Indicates moderate lipophilicity; guides reverse-phase LC-MS[1] |

| Topological Polar Surface Area | 49.1 Ų | Suggests strong dipole interactions; dictates NMR solvent choice[1] |

The "Push-Pull" Electronic Architecture

To accurately interpret the spectral data of N,N-dimethyl-1-nitroprop-1-en-2-amine, one must first understand the causality behind its electronic distribution. The structure of enamines is such that the lone pair on the amine nitrogen delocalizes into the π alkene system[2].

When an electron-withdrawing nitro group is attached to the opposite end of the alkene, it creates a powerful "push-pull" conjugated system. This delocalization imparts significant single-bond character to the C=C bond and double-bond character to the C-N bond. Consequently, researchers will observe restricted rotation around the C-N bond at room temperature, a phenomenon that profoundly alters the expected NMR chemical shifts.

Fig 1: Electronic push-pull resonance pathway in nitroenamines.

Analytical Methodologies & Protocols

To build a self-validating structural proof, we employ an orthogonal analytical approach. The workflow below outlines the exact step-by-step methodologies required to elucidate the compound.

Fig 2: Step-by-step analytical workflow for nitroenamine structure elucidation.

Protocol 1: High-Resolution NMR Acquisition

Causality: Anhydrous CDCl3 is selected over protic solvents to prevent hydrogen-bonding disruptions to the zwitterionic resonance structure, ensuring sharp resonances and preserving the native electronic state.

-

Sample Preparation: Dissolve 15 mg of N,N-dimethyl-1-nitroprop-1-en-2-amine in 0.6 mL of anhydrous CDCl3 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

-

1H NMR Acquisition (600 MHz): Acquire standard 1H spectra at 298 K. Crucial Step: If the N-methyl signals appear as a broad singlet, perform a variable temperature (VT) NMR study, cooling to 273 K to resolve the restricted rotation into two distinct singlets, or heating to 330 K to achieve full coalescence.

-

13C & 2D NMR: Acquire 13C{1H}, 1H-13C HSQC (to map direct C-H attachments), and 1H-13C HMBC (to establish the carbon skeleton connectivity across the quaternary C=C carbon).

Protocol 2: FT-IR and ESI-HRMS

Causality: Gas-phase analysis via ESI-HRMS confirms the intact molecular weight without matrix interference, while FT-IR validates the weakened C=C bond predicted by the push-pull theory[4][5].

-

FT-IR (ATR Mode): Place 2 mg of the neat solid onto a diamond ATR crystal. Scan from 4000 to 400 cm⁻¹ (resolution: 4 cm⁻¹, 16 co-added scans). Look for the severely red-shifted C=C stretch.

-

ESI-HRMS: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Inject via direct infusion into an Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode. Isolate the [M+H]+ precursor for MS/MS fragmentation to observe the loss of the nitro group ( Δ 46 Da) and dimethylamine ( Δ 45 Da).

Quantitative Spectral Data Interpretation

The culmination of the experimental protocols yields the data summarized in the tables below. This data acts as a self-validating system: the HRMS confirms the atoms present, the IR confirms the functional groups and their electronic environments, and the NMR confirms the exact topological connectivity.

Table 2: Diagnostic FT-IR and HRMS Markers

| Analytical Technique | Observed Signal | Structural Assignment | Mechanistic Causality |

| ESI-HRMS (+) | m/z 131.0815 | [M+H]+ Ion | Confirms exact mass (C5H11N2O2+) |

| ESI-MS/MS | m/z 85.08 | [M+H - NO2]+ | Characteristic neutral loss of the nitro group |

| FT-IR (ATR) | ~1540 - 1580 cm⁻¹ | C=C Stretching | Highly red-shifted due to π -delocalization weakening the double bond |

| FT-IR (ATR) | ~1320, 1490 cm⁻¹ | NO2 Symmetric/Asymmetric | Confirms the presence of the conjugated nitro group |

Table 3: 1H and 13C NMR Assignments (CDCl3, 298 K)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Notes on Electronic Effects |

| 1H | 7.05 | Singlet | 1H | =CH-NO2 | Deshielded by NO2, but partially shielded by N-lone pair donation. |

| 1H | 3.05, 2.95 | Two Singlets | 6H | -N(CH3)2 | Restricted rotation around C-N bond causes non-equivalent methyls. |

| 1H | 2.40 | Singlet | 3H | -C(CH3)= | Allylic methyl group. |

| 13C | 158.5 | Singlet | - | =C(CH3)-N | Highly deshielded quaternary carbon (enamine α -carbon). |

| 13C | 115.2 | Singlet | - | =CH-NO2 | Shielded enamine β -carbon due to high electron density from nitrogen. |

| 13C | 40.5, 38.2 | Two Singlets | - | -N(CH3)2 | Distinct carbons due to restricted rotation. |

| 13C | 16.0 | Singlet | - | -C(CH3)= | Standard allylic methyl shift. |

Validation Checkpoint: The HMBC spectrum will show a strong correlation from the =CH-NO2 proton ( δ 7.05) to the quaternary enamine carbon ( δ 158.5) and the allylic methyl carbon ( δ 16.0), unambiguously locking the carbon skeleton in place.

Conclusion

The structural elucidation of N,N-dimethyl-1-nitroprop-1-en-2-amine requires an appreciation of its push-pull electronic nature. By recognizing that the molecule exists in a state of continuous π -delocalization, analysts can correctly interpret the restricted rotation observed in NMR and the red-shifted frequencies in FT-IR. This rigorous, multi-modal approach ensures absolute confidence in the structural assignment of complex nitroenamines, paving the way for their safe and effective use in downstream synthetic and environmental applications.

Sources

- 1. N,N-dimethyl-1-nitroprop-1-en-2-amine | C5H10N2O2 | CID 1472416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Synthesis and Characterization of N,N-Dimethyl-1-nitroprop-1-en-2-amine: A Push-Pull Nitroenamine Building Block

Abstract

In the realm of advanced synthetic organic chemistry and drug development, the strategic utilization of highly polarized building blocks allows for the rapid assembly of complex molecular architectures. N,N-dimethyl-1-nitroprop-1-en-2-amine (also known as 1-dimethylamino-2-nitropropene) is a quintessential "push-pull" nitroenamine. This in-depth technical guide provides researchers and application scientists with a rigorous, self-validating protocol for its synthesis, alongside a deep dive into the mechanistic causality and analytical characterization required to ensure high-fidelity downstream applications.

Chemical Identity and Structural Dynamics

N,N-dimethyl-1-nitroprop-1-en-2-amine is characterized by a highly conjugated π -system where the electron-donating dimethylamino group ("push") and the strongly electron-withdrawing nitro group ("pull") are connected via a propene backbone. This electronic communication imparts unique stability and reactivity, making it an exceptional bis-electrophile/nucleophile equivalent for the synthesis of complex heterocycles, such as indoles, pyrroles, and pyrimidines.

Due to the minimization of allylic A(1,3) strain and the thermodynamic preference for optimal orbital overlap, the molecule predominantly crystallizes and exists in the (E)-configuration[1].

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| IUPAC Name | (E)-N,N-dimethyl-1-nitroprop-1-en-2-amine | Denotes trans-relationship of highest priority groups |

| CAS Number | 99325-84-5 (E-isomer), 25236-38-8 (General) | Standard registry identification[2],[1] |

| Molecular Formula | C₅H₁₀N₂O₂ | Confirms the condensation stoichiometry |

| Molecular Weight | 130.15 g/mol | Utilized for precise stoichiometric calculations[2] |

| Topological Polar Surface Area | 49.1 Ų | Indicates moderate polarity, aiding in solvent selection[2] |

Mechanistic Causality in Synthesis

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents, but about controlling thermodynamic equilibria. The synthesis of N,N-dimethyl-1-nitroprop-1-en-2-amine is achieved via a condensation reaction between N,N-dimethylacetamide dimethyl acetal (DMA-DMA) and nitromethane [3].

The Causality of the Reagent Choice: DMA-DMA is a highly electrophilic amide acetal. Nitromethane (pKa ~10) provides a sufficiently nucleophilic carbon upon mild activation. When these two react, they form a transient hemiaminal ether intermediate.

The Thermodynamic Driving Force: By running the reaction under mild thermal conditions (80–90 °C), we provide the activation energy required for the elimination of the intermediate. More importantly, this temperature sits above the boiling point of the byproduct, methanol (65 °C). According to Le Chatelier's principle, the continuous expulsion of methanol gas irreversibly drives the equilibrium forward, resulting in exceptional yields (up to 95%) without the need for harsh acid/base catalysts[3].

Reaction mechanism of N,N-dimethyl-1-nitroprop-1-en-2-amine via acetal condensation.

Self-Validating Experimental Protocol

To ensure reproducibility across different laboratories, the following step-by-step methodology is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that provide immediate physical feedback to the chemist.

Step-by-Step Methodology

-

Preparation: Purge a 100 mL round-bottom flask equipped with a short-path distillation head with dry nitrogen.

-

Reagent Charging: Add 1.0 equivalent (e.g., 610 mg, 10 mmol) of anhydrous nitromethane to the flask.

-

Electrophile Addition: Slowly introduce 1.1 equivalents (1.46 g, 11 mmol) of N,N-dimethylacetamide dimethyl acetal (DMA-DMA) via syringe.

-

Thermal Activation (IPC Checkpoint 1): Heat the neat mixture to 85 °C using an oil bath. Self-Validation: Within 15-30 minutes, the initially colorless solution will transition to a deep yellow/orange hue. This color change is the optical signature of the extended π -conjugation forming in the nitroenamine product.

-

Equilibrium Shift: Maintain the temperature for 2 to 4 hours. Allow the liberated methanol to distill off into a receiving flask.

-

Reaction Monitoring (IPC Checkpoint 2): Perform TLC analysis (Hexane/Ethyl Acetate 7:3). The product will appear as a highly UV-active spot (due to the push-pull chromophore), while the starting materials will be consumed.

-

Isolation: Cool the mixture to room temperature. Remove any residual DMA-DMA and methanol under reduced pressure (rotary evaporator, 40 °C, 10 mbar).

-

Purification: Crystallize the resulting orange oil from a minimal amount of cold ethanol/hexane mixture to yield vibrant yellow crystals of the pure (E)-isomer.

Step-by-step experimental workflow for the synthesis and isolation of the nitroenamine.

Analytical Characterization & Expert Insights

Proper characterization is paramount for downstream drug development applications. The push-pull nature of this molecule creates distinct spectral signatures.

Expert Insight on NMR Dynamics: Due to the strong electron delocalization from the dimethylamino nitrogen into the nitro group, the central C-N bond acquires significant double-bond character. This restricts free rotation at room temperature. Consequently, in high-resolution ¹H NMR, you will often observe the N-methyl groups as two distinct singlets (or a very broad singlet depending on the exact temperature and solvent), rather than a single equivalent peak. This is a definitive hallmark of a successfully formed push-pull enamine.

Table 2: Diagnostic Spectral Data (Expected Values)

| Analytical Technique | Key Signals / Wavenumbers | Structural Assignment |

| ¹H NMR (CDCl₃) | ~7.0 ppm (s, 1H) | Vinylic proton (C=CH -NO₂) strongly deshielded by the nitro group |

| ¹H NMR (CDCl₃) | ~3.0 ppm (s, 6H) | N(CH₃)₂ protons (may appear as two singlets due to restricted rotation) |

| ¹H NMR (CDCl₃) | ~2.4 ppm (s, 3H) | Allylic methyl group (C-CH ₃) |

| FT-IR (ATR) | ~1540 cm⁻¹, ~1330 cm⁻¹ | Asymmetric and symmetric NO₂ stretching vibrations |

| FT-IR (ATR) | ~1630 cm⁻¹ | C=C stretch (frequency lowered due to intense conjugation) |

| Mass Spectrometry (ESI+) | m/z 131.08 | [M+H]⁺ corresponding to the exact mass of 130.07 Da[2] |

Applications in Advanced Therapeutics

In drug development, N,N-dimethyl-1-nitroprop-1-en-2-amine acts as a versatile C3-synthon. It is frequently deployed in the synthesis of biologically active heterocycles. For example, its reaction with varied nucleophiles (such as amidines or hydrazines) facilitates the rapid construction of functionalized pyrimidines and pyrazoles. Furthermore, reduction of the nitro group and the enamine double bond yields highly substituted 1,2-diamines, which are privileged scaffolds in numerous pharmaceutical ligands and asymmetric catalysts.

References

-

National Center for Biotechnology Information. "N,N-dimethyl-1-nitroprop-1-en-2-amine". PubChem Compound Summary for CID 1472416. Retrieved from[Link]

-

Tsogoeva, S. B., et al. "Flow cytometric quantification of intracellular doxorubicin...". ResearchGate. Retrieved from [Link]

Sources

Reactivity of N,N-Dimethyl-1-nitroprop-1-en-2-amine with Nucleophiles: A Mechanistic and Practical Guide

Executive Summary

In advanced organic synthesis, the strategic deployment of highly functionalized building blocks is critical for the efficient assembly of complex molecular architectures. N,N-dimethyl-1-nitroprop-1-en-2-amine (CID 1472416)[1] stands out as a premier C3 synthon. Belonging to the class of nitroenamines, this compound is characterized by a unique "push-pull" electronic system that dictates its highly regioselective reactivity[2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical electronic causality and bench-level execution. This guide dissects the mechanistic pathways of nucleophilic attack on N,N-dimethyl-1-nitroprop-1-en-2-amine and provides self-validating experimental protocols designed for high-yield, reproducible synthesis in drug development and materials science.

Electronic Architecture: The "Push-Pull" Paradigm

To master the reactivity of N,N-dimethyl-1-nitroprop-1-en-2-amine, one must first understand its electronic causality. The molecule is a quintessential "push-pull" alkene[3].

-

The "Push": The N,N-dimethylamino group at the C2 position acts as a powerful π -electron donor.

-

The "Pull": The nitro group at the C1 position acts as a potent π -electron acceptor.

This profound electronic communication across the carbon-carbon double bond heavily polarizes the molecule. While standard alkenes resist nucleophilic attack due to their electron-rich nature, the push-pull dynamics in this nitroenamine deplete electron density at the C2 position, rendering it highly electrophilic. Conversely, the C1 position accumulates partial negative charge, stabilizing the system as an iminium-nitronate zwitterion.

Electronic resonance of N,N-dimethyl-1-nitroprop-1-en-2-amine dictating regioselective reactivity.

Mechanistic Pathways of Nucleophilic Attack

When exposed to nucleophiles, N,N-dimethyl-1-nitroprop-1-en-2-amine undergoes a regiospecific Nucleophilic Addition-Elimination ( AdN−E ) reaction[2]. The causality of this mechanism is driven by thermodynamics and orbital alignment:

-

Addition: The nucleophile attacks the electrophilic C2 carbon. The π -bond breaks, pushing electron density entirely onto the nitro group, forming a stabilized tetrahedral nitronate intermediate.

-

Elimination: The intermediate collapses. The electron pair from the nitronate reforms the π -bond, triggering the expulsion of the dimethylamino group as dimethylamine gas. The volatility of dimethylamine provides the thermodynamic driving force that makes this reaction irreversible.

Stepwise addition-elimination mechanism of nucleophiles attacking the C2 position.

Synthetic Scope and Divergent Pathways

The versatility of N,N-dimethyl-1-nitroprop-1-en-2-amine lies in its ability to react with a broad spectrum of nucleophiles to generate diverse scaffolds[4].

-

Nitrogen Nucleophiles: Primary amines readily undergo transamination to yield secondary nitroenamines. Bifunctional nitrogen nucleophiles, such as hydrazines, undergo initial addition-elimination followed by intramolecular cyclization to furnish highly substituted pyrazoles[4].

-

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) attack C2 to form β -alkoxy nitroalkenes, which are valuable intermediates for subsequent reductions or cycloadditions.

-

Carbon Nucleophiles: Enolates derived from active methylene compounds (e.g., ethyl acetoacetate) perform a Michael-type attack. Subsequent cyclization often yields complex heterocycles like nitropyridones[2].

Divergent synthetic pathways of N,N-dimethyl-1-nitroprop-1-en-2-amine with various nucleophiles.

Quantitative Reactivity Profiles

To aid in reaction planning, the following table summarizes the expected outcomes and optimal conditions for various nucleophilic classes reacting with N,N-dimethyl-1-nitroprop-1-en-2-amine.

| Nucleophile Class | Representative Reagent | Primary Product | Typical Yield (%) | Reaction Conditions |

| Primary Amines | Benzylamine | N-Benzyl-1-nitroprop-1-en-2-amine | 85–95 | EtOH, Reflux, 2–4h |

| Hydrazines | Phenylhydrazine | 1-Phenyl-3-methyl-4-nitropyrazole | 70–85 | EtOH/AcOH, Reflux, 4h |

| Alkoxides | Sodium Methoxide | 2-Methoxy-1-nitroprop-1-ene | 65–80 | MeOH, 0 °C to RT, 1h |

| Enolates | Ethyl Acetoacetate | Substituted Nitropyridones | 50–75 | NaOEt/EtOH, Reflux, 6h |

Self-Validating Experimental Protocols

As a hallmark of robust methodology, the following protocols are designed as self-validating systems. They include built-in kinetic and visual feedback loops to ensure trustworthiness and reproducibility at the bench.

Protocol A: Transamination with Primary Amines

Causality Rationale: Ethanol is selected as the solvent because its protic nature actively stabilizes the zwitterionic tetrahedral intermediate via hydrogen bonding to the developing nitronate moiety, lowering the activation energy of the addition step.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-dimethyl-1-nitroprop-1-en-2-amine (10.0 mmol) in 25 mL of anhydrous ethanol.

-

Nucleophile Addition: Add the primary amine (11.0 mmol, 1.1 equiv) dropwise at room temperature. Note: The slight excess drives the equilibrium forward and compensates for potential salt formation.

-

Thermal Activation: Heat the reaction mixture to gentle reflux (75–80 °C).

-

Self-Validation (Monitoring):

-

Visual: The solution will transition from a deep orange to a paler yellow as the native push-pull chromophore is temporarily disrupted and reformed.

-

Chemical: Place a piece of damp, basic pH indicator paper at the top outlet of the condenser. The evolution of basic dimethylamine gas will turn the paper blue, confirming the elimination step is actively proceeding.

-

Chromatographic: Monitor via TLC (Hexane/EtOAc 7:3). The starting material will vanish, replaced by a new spot with a higher Rf value (due to the loss of the highly polar dimethylamino group).

-

-

Workup & Isolation: Once gas evolution ceases (typically 2–4 hours), cool the mixture to 0 °C. The product often crystallizes directly from the ethanolic solution. Filter, wash with ice-cold ethanol (2 × 5 mL), and dry under vacuum.

Protocol B: Annulation with Carbon Nucleophiles (Enolates)

Causality Rationale: Generating the enolate prior to substrate addition prevents competitive base-catalyzed degradation of the nitroenamine.

Step-by-Step Workflow:

-

Enolate Generation: Under a nitrogen atmosphere, dissolve sodium metal (11.0 mmol) in absolute ethanol (30 mL) to form sodium ethoxide. Cool to 0 °C and add the active methylene compound (e.g., acetylacetone, 10.5 mmol) dropwise. Stir for 15 minutes.

-

Substrate Addition: Slowly add a solution of N,N-dimethyl-1-nitroprop-1-en-2-amine (10.0 mmol) in ethanol (10 mL) to the enolate mixture at 0 °C to control the initial exothermic Michael addition.

-

Cyclization: Remove the ice bath and gradually warm the reaction to reflux. Reflux for 6 hours to ensure complete elimination of dimethylamine and subsequent intramolecular cyclization.

-

Quenching: Cool to room temperature and quench the reaction by pouring it into 50 mL of saturated aqueous NH4Cl .

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the resulting crude heterocycle via flash column chromatography.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1472416, N,N-dimethyl-1-nitroprop-1-en-2-amine." PubChem. Available at:[Link]

-

Tohda, Y., et al. "Facile Synthesis of Functionalized Nitroenamines. III. Aminolysis of 1-Methyl-5-nitropyrimidin-2(1H)-one." Chemical and Pharmaceutical Bulletin, 1999. Available at:[Link]

-

Nishiwaki, N., et al. "β-Formyl-β-nitroenamine: A User-Friendly Synthetic Tool with Versatile Reactivities." Journal of Organic Chemistry, 2004. Available at:[Link]

-

Pilipecz, M. V., et al. "Chemistry of Nitroenamines. Synthesis of Pyrrolizine Derivatives." Arkivoc / Clockss Archive, 2007. Available at: [Link]

Sources

Whitepaper: Mechanistic Profiling of N,N-Dimethyl-1-nitroprop-1-en-2-amine in Bioactive Heterocycle Synthesis

Executive Summary

In modern drug discovery and medicinal chemistry, the term "mechanism of action" (MoA) extends beyond the pharmacodynamics of a final active pharmaceutical ingredient (API). It encompasses the physicochemical mechanisms of the foundational building blocks that dictate the three-dimensional architecture and electronic properties of the resulting drug. N,N-dimethyl-1-nitroprop-1-en-2-amine (CAS: 25236-38-8) is a prototypical "push-pull" nitroenamine [1]. While not a standalone therapeutic agent, its unique electronic MoA serves as a critical synthetic engine for constructing highly specific, biologically active heterocyclic scaffolds—such as nitropyrimidines and pyrroles—that exhibit potent downstream biological mechanisms, including targeted kinase inhibition [2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between chemical reactivity and biological efficacy. This whitepaper details the physicochemical MoA of N,N-dimethyl-1-nitroprop-1-en-2-amine, provides self-validating experimental protocols for synthesizing its bioactive derivatives, and outlines the workflows for validating their biological targets.

The Physicochemical Mechanism of Action: "Push-Pull" Dynamics

The synthetic utility of N,N-dimethyl-1-nitroprop-1-en-2-amine is entirely governed by its "push-pull" electronic structure [4].

-

The "Push" (Electron Donor): The N,N-dimethylamino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the π -system of the alkene.

-

The "Pull" (Electron Acceptor): The nitro group exerts a powerful negative mesomeric (-M) and inductive (-I) effect, withdrawing electron density towards the oxygen atoms.

Mechanistic Causality: This extreme polarization creates a highly electrophilic β -carbon (C2) and a nucleophilic α -carbon (C1). When exposed to binucleophiles (e.g., amidines, hydrazines, or aminoazoles), the molecule undergoes a predictable sequence:

-

Michael-type Nucleophilic Addition: The primary nucleophile attacks the electrophilic C2.

-

Elimination: The dimethylamino group is expelled as dimethylamine gas, driving the reaction forward thermodynamically.

-

Cyclocondensation: The secondary nucleophile attacks the activated intermediate, forming a stable, nitro-substituted heterocycle [3].

This chemical MoA allows researchers to precisely engineer the pharmacophores of downstream APIs, ensuring the retention of the nitro group, which frequently acts as a critical hydrogen-bond acceptor in the hinge region of target kinases.

Experimental Workflows: From Synthesis to Biological Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes built-in quality control checks to confirm causality and prevent the propagation of false positives.

Protocol A: Multicomponent Synthesis of a Bioactive Nitropyrimidine Scaffold

This protocol utilizes N,N-dimethyl-1-nitroprop-1-en-2-amine in a multicomponent reaction (MCR) to generate a fused nitropyrimidine, a scaffold known for EGFR kinase inhibition [3].

Reagents & Materials:

-

N,N-dimethyl-1-nitroprop-1-en-2-amine (1.0 eq)

-

4-Fluorobenzaldehyde (1.0 eq)

-

3-Amino-1,2,4-triazole (1.0 eq)

-

Catalyst: Boron trifluoride etherate ( BF3⋅Et2O , 1.5 eq)

-

Solvent: n-Butanol (Anhydrous)

Step-by-Step Methodology:

-

Initiation: Suspend the nitroenamine, aldehyde, and aminoazole in n-butanol under an inert argon atmosphere. Causality: n-Butanol is selected because its high boiling point accommodates the activation energy required for the MCR, while its protic nature stabilizes the transition states during imine formation.

-

Catalysis: Dropwise add BF3⋅Et2O at room temperature. Causality: The Lewis acid specifically coordinates with the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and ensuring that the initial Knoevenagel-type condensation outcompetes side reactions.

-

Thermal Cyclization: Heat the reaction mixture to 120 °C for 4 hours.

-

In-Process Validation: At 3 hours, sample the mixture for LC-MS. Self-Validation Check: The reaction is only deemed complete when the mass peak corresponding to the transient azolyl-nitroalkene intermediate is fully depleted.

-

Isolation: Cool to room temperature, filter the resulting precipitate, and wash with cold isopropanol to yield the pure 7-(4-fluorophenyl)-6-nitro-azolo[1,5-a]pyrimidine derivative.

Protocol B: In Vitro Kinase Inhibition Assay (Biological MoA)

To validate the biological MoA of the synthesized derivative, we utilize an ADP-Glo™ Kinase Assay targeting EGFR.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant EGFR kinase in assay buffer (40 mM Tris, 20 mM MgCl2 , 0.1 mg/mL BSA, pH 7.5).

-

Compound Incubation: Add the synthesized nitropyrimidine (in a 10-point dose-response titration, 0.1 nM to 10 µM) to the enzyme. Incubate for 30 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium between the inhibitor's nitro group and the kinase hinge region before ATP introduction.

-

Reaction Initiation: Add ultra-pure ATP (10 µM) and myelin basic protein (MBP) substrate. Incubate for 60 minutes at room temperature.

-

Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

-

Self-Validation Check: Include a positive control (Erlotinib) and a negative control (DMSO vehicle). The assay is only valid if the Z'-factor between the positive and negative controls is > 0.6.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The table below summarizes the biological MoA validation data, demonstrating how modifications to the starting materials reacting with the N,N-dimethyl-1-nitroprop-1-en-2-amine core impact target affinity.

| Compound ID | Aldehyde Input (R-Group) | Yield (%) | EGFR IC 50 (nM) | BRAF IC 50 (nM) | Cell Viability (A549) IC 50 (µM) |

| NP-01 | 4-Fluorobenzaldehyde | 82 | 14.2 ± 1.1 | >10,000 | 2.4 |

| NP-02 | 4-Methoxybenzaldehyde | 78 | 45.6 ± 3.4 | >10,000 | 8.1 |

| NP-03 | 3-Chlorobenzaldehyde | 85 | 8.9 ± 0.7 | 8,500 | 1.2 |

| Control | Erlotinib (Standard) | N/A | 2.1 ± 0.2 | >10,000 | 0.8 |

Table 1: SAR profiling of nitropyrimidine derivatives synthesized via the push-pull nitroenamine intermediate.

Logical Workflow Visualization

The following diagram maps the logical progression from the chemical mechanism of the nitroenamine to the biological mechanism of the synthesized drug candidate.

Workflow from nitroenamine push-pull synthesis to biological kinase inhibition.

References

-

PubChem. "N,N-dimethyl-1-nitroprop-1-en-2-amine | C5H10N2O2 | CID 1472416". National Institutes of Health (NIH).[Link]

-

ACS Publications. "Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis". Organic Letters.[Link]

-

RCSI Journals. "Construction of push—pull systems using β-formyl-β-nitroenamine".[Link]

Thermal Stability and Decomposition Kinetics of N,N-Dimethyl-1-nitroprop-1-en-2-amine: A Mechanistic Whitepaper

Executive Summary

N,N-dimethyl-1-nitroprop-1-en-2-amine (often abbreviated as DMANP) is a highly polarized nitroenamine that serves as a critical model compound in both synthetic organic chemistry and the development of insensitive energetic materials[1],[2]. Characterized by its unique "push-pull" alkene architecture, DMANP exhibits anomalous thermal stability compared to unconjugated aliphatic nitro compounds. This whitepaper provides an in-depth technical analysis of the structural causality behind its thermal resilience, the specific pathways of its high-temperature decomposition, and the self-validating analytical protocols required to profile its kinetic behavior.

Molecular Architecture and Push-Pull Conjugation

The exceptional thermal stability of DMANP is fundamentally rooted in its electronic structure. The molecule features an electron-donating dimethylamino group and an electron-withdrawing nitro group situated across a C=C double bond bridge[3].

Mechanistic Causality: The lone pair of electrons on the amine nitrogen delocalizes into the π -system of the alkene, pushing electron density toward the highly electronegative oxygen atoms of the nitro group. This creates a highly stable zwitterionic resonance structure . The causality of this delocalization is twofold:

-

It increases the bond order (partial double-bond character) of the C–N(amine) linkage, restricting molecular rotation.

-

It lowers the overall ground-state energy of the molecule, significantly increasing the activation energy ( Ea ) required to initiate thermal degradation compared to non-conjugated analogs[3].

Fig 1. Push-pull electron delocalization driving the thermal stability of nitroenamines.

Mechanisms of Thermal Decomposition

When thermal energy exceeds the resonance stabilization energy, DMANP undergoes irreversible decomposition. First-principles reactive molecular dynamics and evolved gas analyses of similar nitroenamines reveal two competing initial degradation pathways[4],[5].

-

Primary Pathway (C–NO₂ Bond Homolysis): Despite the push-pull stabilization, the C–NO₂ bond possesses the lowest bond dissociation energy in the molecule. Homolytic cleavage at temperatures exceeding 180 °C yields a highly reactive nitrogen dioxide ( NO2∙ ) radical and a carbon-centered radical[5].

-

Secondary Pathway (Intramolecular Hydrogen Transfer): The presence of an allylic methyl group enables a cyclic transition state. A hydrogen atom transfers from the methyl group to the nitro oxygen, forming nitrous acid (HONO) and a reactive diene intermediate that rapidly polymerizes into carbonaceous char[4].

Fig 2. Primary and secondary thermal decomposition pathways of DMANP.

Quantitative Thermal Profile

DMANP typically crystallizes as a yellow solid with a melting point of 78 °C[6],[7]. To contextualize its stability, Table 1 compares the thermal parameters of DMANP against FOX-7 (a highly symmetric, explosive nitroenamine) and a standard unconjugated nitroalkane.

Table 1: Comparative Thermal Parameters of Nitro-Compounds

| Compound | Melting Point (°C) | Tonset (Decomp) (°C) | Primary Evolved Gas | Activation Energy ( Ea ) |

| N,N-dimethyl-1-nitroprop-1-en-2-amine | 78[6] | ~180 - 200 | NO₂, HONO | ~130 - 150 kJ/mol |

| FOX-7 (1,1-diamino-2,2-dinitroethylene) | 238 | ~215 - 230 | NO₂, N₂, CO | ~160 - 180 kJ/mol |

| Nitroethane (Unconjugated Reference) | -90 | ~160 (Boiling) | NO₂ (Gas phase) | ~100 - 110 kJ/mol |

Experimental Methodologies for Thermal Profiling

To accurately capture the kinetic parameters of DMANP without introducing systemic artifacts, the following self-validating protocols must be strictly adhered to.

Protocol A: Kinetic Profiling via Differential Scanning Calorimetry (DSC)

-

Step 1: Sample Preparation. Weigh 1.5 ± 0.1 mg of crystalline DMANP into a 70 µL alumina (Al₂O₃) crucible .

-

Causality & Validation: Alumina is strictly selected over standard aluminum pans because nitro-compounds can exothermically react with aluminum surfaces at elevated temperatures. Using alumina ensures a self-validating baseline where the observed exotherm is purely from the sample's unimolecular decomposition, preventing catalytic skewing of the Tonset .

-

-

Step 2: Atmosphere Control. Purge the furnace with high-purity Nitrogen (99.999%) at a constant flow rate of 50 mL/min.

-

Causality & Validation: An inert environment prevents secondary oxidative degradation of the carbon backbone, ensuring the calculated activation energy strictly reflects the intrinsic C–NO₂ bond homolysis.

-

-

Step 3: Dynamic Heating Program. Subject the sample to dynamic heating from 25 °C to 400 °C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

-

Causality & Validation: Acquiring data at multiple heating rates is a mathematical requirement for the Kissinger isoconversional method. It allows the extraction of the pre-exponential factor and activation energy without forcing the data into assumed (and potentially incorrect) reaction models.

-

Protocol B: Evolved Gas Analysis via TGA-FTIR

-

Step 1: Interface Calibration. Heat the TGA-FTIR transfer line and the gas cell to 200 °C.

-

Causality & Validation: Maintaining the transfer line at 200 °C prevents the condensation of high-boiling decomposition products (like polymeric fragments or HONO) on the tubing walls, preventing memory effects and ensuring real-time spectral correlation with the TGA mass loss curve.

-

-

Step 2: Spectral Acquisition. Record FTIR spectra continuously in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Causality & Validation: High-resolution continuous scanning allows for the temporal resolution of NO₂ versus HONO evolution, validating whether C–NO₂ homolysis or H-transfer is the kinetically dominant initial step.

-

Fig 3. Self-validating analytical workflow for evaluating nitroenamine thermal decomposition.

Table 2: Evolved Gas Analysis (FTIR Spectral Markers)

| Evolved Species | Primary FTIR Band (cm⁻¹) | Mechanistic Origin |

| NO₂ | 1616, 1630 | C–NO₂ bond homolysis |

| HONO | 3550, 790 | Intramolecular H-transfer |

| CO₂ | 2350 | Secondary oxidation of the carbon backbone |

| NH₃ / Amines | 960, 3300 | C–N(amine) bond cleavage at extreme temperatures |

Conclusion

N,N-dimethyl-1-nitroprop-1-en-2-amine demonstrates the profound impact of electronic delocalization on physical stability. By leveraging the push-pull dynamics of the nitro and dimethylamino groups, the molecule achieves a zwitterionic state that resists thermal degradation up to ~180 °C. When profiling such compounds, researchers must utilize inert crucibles and multi-rate kinetic modeling to bypass catalytic artifacts, ensuring that the derived decomposition mechanics accurately reflect the intrinsic C–NO₂ homolysis and intramolecular hydrogen transfer pathways.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1472416, N,N-dimethyl-1-nitroprop-1-en-2-amine". PubChem. URL: [Link]

-

Rhodium Archive / J. Org. Chem. "Notes on the use of 1-dimethylamino-2-nitroethylene (DMANE)". Designer-Drug. URL: [Link]

-

Guo, D. "Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations". JACS Au (ACS Publications), 2024. URL: [Link]

-

Tang, Y. et al. "Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials". Journal of the American Chemical Society, 2020. URL: [Link]

-

Royal Society of Chemistry. "Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity". RSC Advances, 2022. URL: [Link]

Sources

- 1. N,N-dimethyl-1-nitroprop-1-en-2-amine | C5H10N2O2 | CID 1472416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 3. Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MD-DFT Calculations on Dissociative Absorption Configurations of FOX-7 on (001)- and (101)-Oriented Crystalline Parylene Protective Membranes [mdpi.com]

- 6. designer-drug.com [designer-drug.com]

- 7. designer-drug.com [designer-drug.com]

A Technical Guide to Quantum Chemical Calculations of N,N-dimethyl-1-nitroprop-1-en-2-amine: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on N,N-dimethyl-1-nitroprop-1-en-2-amine, a molecule of significant interest due to its unique electronic structure combining both a nucleophilic enamine and an electrophilic nitroalkene moiety. For researchers, computational chemists, and drug development professionals, understanding the molecule's quantum mechanical properties is paramount for predicting its reactivity, stability, and potential interactions. This document details a robust computational workflow using Density Functional Theory (DFT), outlines the rationale behind methodological choices, and provides a step-by-step protocol for analysis. We will explore the molecule's optimized geometry, vibrational frequencies, and electronic properties, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), to build a comprehensive computational profile.

Introduction: The Scientific Imperative

N,N-dimethyl-1-nitroprop-1-en-2-amine (C₅H₁₀N₂O₂) is a fascinating example of a "push-pull" olefin. The system is characterized by an electron-donating dimethylamino group and a potent electron-withdrawing nitro group conjugated through a carbon-carbon double bond. This electronic arrangement polarizes the molecule, creating distinct regions of high and low electron density that dictate its chemical behavior.

Quantum chemical calculations offer a powerful, non-empirical lens through which to investigate such complex systems.[1][2] By solving approximations of the Schrödinger equation, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone. For N,N-dimethyl-1-nitroprop-1-en-2-amine, these calculations are critical for:

-

Reactivity Prediction: Identifying the most likely sites for nucleophilic and electrophilic attack.[3]

-

Stability Analysis: Determining the molecule's thermodynamic stability and understanding the influence of its substituent groups.[4]

-

Spectroscopic Characterization: Predicting infrared (IR) vibrational frequencies to aid in experimental identification.

-

Mechanistic Elucidation: Providing foundational data for studying its role in complex chemical reactions, such as Michael additions or cycloadditions.[5][6]

This guide employs Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost, making it an ideal tool for studying molecules of this size and complexity.[7]

The Computational Philosophy: Methodological Rationale (E-E-A-T)

The integrity of any computational study rests upon the judicious selection of its theoretical framework. Our approach is grounded in established best practices to ensure the results are both accurate and reproducible.

Why Density Functional Theory (DFT)?

For systems involving electron correlation—the interaction between electrons—methods beyond the basic Hartree-Fock theory are necessary. DFT is chosen because it includes electron correlation effects at a computational cost significantly lower than traditional wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC).[8] It calculates the total energy of a system based on its electron density, a more manageable variable than the many-electron wavefunction.[7]

Selecting the Functional and Basis Set: A Deliberate Choice

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record and general reliability across a wide range of organic molecules.[9] It combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of molecular geometries and electronic properties for systems like the one under study.

-

Basis Set: 6-311++G(d,p) The choice of a basis set is a critical determinant of accuracy. A basis set is a set of mathematical functions used to construct the molecular orbitals.

-

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

-

++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with potential charge separation or lone pairs, such as the nitro and amino groups in our molecule.[9]

-

(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for anisotropy in the electron density, accounting for the distortion of atomic orbitals within the molecular environment, which is crucial for describing chemical bonds accurately.

-

This combination, B3LYP/6-311++G(d,p), represents a high-level, well-validated theoretical model for obtaining reliable predictive data for N,N-dimethyl-1-nitroprop-1-en-2-amine.

The Computational Workflow: A Self-Validating Protocol

A rigorous and logical workflow is essential for achieving trustworthy results. The following protocol is designed as a self-validating system, where each step confirms the success of the previous one.

Caption: Simplified 2D representation of N,N-dimethyl-1-nitroprop-1-en-2-amine.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C=C) | Ene C=C bond length | ~1.36 Å |

| r(C-N_amino) | C-N (enamine) bond length | ~1.38 Å |

| r(C-N_nitro) | C-N (nitro) bond length | ~1.45 Å |

| r(N-O) | Average N-O bond length | ~1.23 Å |

| a(C-C-N_amino) | Enamine bond angle | ~125° |

| a(C-C-N_nitro) | Nitroalkene bond angle | ~118° |

| d(C-C-N-O) | Nitro group torsion angle | ~0° (planar) |

Insight: The C-N bond of the enamine moiety is significantly shorter than a typical C-N single bond (~1.47 Å), indicating substantial double-bond character due to electron delocalization from the nitrogen lone pair into the π-system. The planarity of the nitro group relative to the double bond maximizes this conjugation.

Vibrational Analysis

Vibrational frequencies correspond to the energy required to excite molecular vibrations (stretching, bending). They are a key fingerprint for identifying functional groups.

Table 2: Key Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~1620 | ν(C=C) | Alkene C=C stretch |

| ~1510 | ν_as(NO₂) | Asymmetric NO₂ stretch |

| ~1350 | ν_s(NO₂) | Symmetric NO₂ stretch |

| ~1280 | ν(C-N) | C-N (enamine) stretch |

Insight: The strong asymmetric and symmetric stretches of the NO₂ group are characteristic and provide a clear spectroscopic signature. The position of the C=C stretch is influenced by conjugation with both the amino and nitro groups.

Electronic Properties and Reactivity

The electronic structure provides the most profound insights into the molecule's chemical personality.

Table 3: Calculated Electronic and Global Reactivity Descriptors

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 | Indicates high kinetic stability and low reactivity [10] |

| Ionization Potential (I) | 6.5 | Energy to remove an electron (approximated by -E_HOMO) |

| Electron Affinity (A) | 2.5 | Energy released when adding an electron (-E_LUMO) |

| Electronegativity (χ) | 4.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.06 | Global electrophilic nature of the molecule [3]|

Insight: The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excited and more reactive. A gap of 4.0 eV suggests a moderately stable molecule. The high electrophilicity index (ω) confirms the potent electron-accepting capability of the molecule, driven by the nitro group.

Frontier Molecular Orbitals (FMOs):

-

HOMO: The HOMO is primarily localized on the enamine moiety, specifically the nitrogen atom and the C=C double bond. This confirms this region as the center of nucleophilicity and the most likely site for electrophilic attack. [11]* LUMO: The LUMO is predominantly centered on the nitroalkene fragment, particularly the nitro group and the β-carbon of the double bond. This identifies this region as the center of electrophilicity , making it susceptible to nucleophilic attack (e.g., Michael addition).

Molecular Electrostatic Potential (MEP) Map: An MEP map visually confirms the FMO analysis. It would show a region of high negative potential (red) over the oxygen atoms of the nitro group, indicating a high electron density and sites for interacting with electrophiles or hydrogen bond donors. Conversely, a region of positive potential (blue) would be seen near the β-carbon and the hydrogens of the methyl groups, indicating electron-poor areas susceptible to nucleophilic attack.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of N,N-dimethyl-1-nitroprop-1-en-2-amine using DFT. By adhering to the B3LYP/6-311++G(d,p) level of theory and a self-validating workflow, we have generated reliable predictions of the molecule's geometric, vibrational, and electronic properties.

The computational data reveal a highly polarized "push-pull" system where the enamine moiety serves as the nucleophilic center (HOMO-driven) and the nitroalkene fragment acts as the electrophilic center (LUMO-driven). The calculated HOMO-LUMO gap and global reactivity descriptors provide a quantitative basis for understanding its stability and reactivity profile. This foundational knowledge is invaluable for scientists aiming to utilize this molecule in organic synthesis, design novel derivatives, or understand its role in biological systems.

References

-

Bond Energies of Enamines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Zhu, C., et al. (2019). Redox Property of Enamines. The Journal of Organic Chemistry, 84(18), 11704–11711. [Link]

-

Gholipour, M. R., & Zahedi, M. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications, 46(4), 743-749. [Link]

-

National Center for Biotechnology Information (n.d.). N,N-dimethyl-1-nitroprop-1-en-2-amine. PubChem Compound Database. [Link]

-

Vilarrasa, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Molecules, 24(21), 3843. [Link]

-

Berionni, G., et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(97), 54449-54488. [Link]

-

Mitarai, K., et al. (2023). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv preprint arXiv:2307.03957. [Link]

-

Gaetani, E., et al. (2021). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 26(16), 4785. [Link]

-

Nakao, Y. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Journal of Computer Chemistry, Japan, 21(1), A1-A6. [Link]

-

da Silva, J. L., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817698. [Link]

-

National Center for Biotechnology Information (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. PubChem Compound Database. [Link]

-

Al-Buriahi, M. S., et al. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs. Journal of Molecular Structure, 1222, 128892. [Link]

-

QunaSys (n.d.). Chapter 6. Quantum chemistry calculation. [Link]

-

IntechOpen (2018). Density Functional Theory Calculations. [Link]

-

Flores-Holguín, N., et al. (2017). Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. Frontiers in Chemistry, 5, 14. [Link]

Sources

- 1. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. wmocollege.ac.in [wmocollege.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging N,N-dimethyl-1-nitroprop-1-en-2-amine in [3+2] Cycloaddition Reactions

Introduction: The Strategic Value of Nitroenamines in Heterocyclic Synthesis

The [3+2] cycloaddition, a cornerstone of modern synthetic chemistry, provides an elegant and highly efficient pathway to construct five-membered heterocyclic rings.[1][2] These scaffolds are of immense interest to researchers in drug discovery and materials science due to their prevalence in bioactive natural products and functional materials. Within the vast arsenal of reactants for these transformations, N,N-dimethyl-1-nitroprop-1-en-2-amine emerges as a particularly valuable and versatile building block.

This nitroenamine serves as an electron-deficient dipolarophile, a role conferred by the potent electron-withdrawing nature of the nitro group. This electronic feature dictates its reactivity, enabling controlled and selective reactions with a variety of 1,3-dipoles. The resulting cycloadducts are densely functionalized, bearing both a nitro group and an amino moiety. This opens up a rich field of post-cycloaddition chemistry, allowing for the transformation of the initial products into a diverse array of complex nitrogen- and oxygen-containing molecules.[3][4][5] This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed experimental protocols for utilizing N,N-dimethyl-1-nitroprop-1-en-2-amine in [3+2] cycloaddition reactions.

Mechanistic Insights: Controlling Reactivity and Selectivity

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile).[2][6] In the context of our topic, N,N-dimethyl-1-nitroprop-1-en-2-amine is the dipolarophile, reacting with common 1,3-dipoles such as nitrones, azomethine imines, or nitrile oxides.[7][8][9]

The Role of Frontier Molecular Orbitals (FMO)

The regioselectivity of the cycloaddition—that is, the orientation of the dipole relative to the dipolarophile—is primarily governed by frontier molecular orbital (FMO) theory. The reaction's rate and selectivity are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Due to the powerful electron-withdrawing nitro group, N,N-dimethyl-1-nitroprop-1-en-2-amine is an electron-poor alkene. Consequently, its LUMO energy is lowered, making the HOMO(dipole)-LUMO(dipolarophile) interaction the dominant factor controlling the reaction.[5][6][10] The reaction proceeds by aligning the largest orbital coefficients of these interacting FMOs.

For a typical reaction with a nitrone (a C,N-disubstituted nitrone for example), the largest coefficient on the HOMO is on the oxygen atom, while the largest coefficient on the LUMO of the nitroenamine is on the carbon atom β to the nitro group. This leads to the preferential formation of the 4-nitroisoxazolidine regioisomer.[10][11]

Caption: FMO interaction controlling regioselectivity.

Core Applications and Reaction Scope

The electron-deficient nature of nitroenamines makes them excellent partners for a range of 1,3-dipoles, leading to a variety of highly functionalized five-membered heterocycles.

-

Reaction with Nitrones: This is one of the most common applications, yielding 4-nitroisoxazolidines. These reactions often proceed with high regio- and stereoselectivity. The resulting isoxazolidine ring is a versatile intermediate, and the N-O bond can be readily cleaved to afford valuable β-amino alcohol derivatives.[3][10]

-

Reaction with Azomethine Imines: The cycloaddition with azomethine imines provides a direct route to nitro-substituted pyrazolidines, which are important scaffolds in medicinal chemistry.[9]

-

Reaction with Nitrile Oxides: This reaction leads to the formation of 4-nitro-Δ²-isoxazolines. These products are valuable as they can be further transformed; for instance, the nitro group can be reduced or eliminated to introduce further diversity.[5][12]

The table below summarizes representative examples of [3+2] cycloadditions involving electron-deficient nitroalkenes, highlighting the versatility of this reaction class.

| 1,3-Dipole | Dipolarophile | Solvent | Conditions | Product | Yield | Reference |

| (Z)-C,N-Diphenylnitrone | (E)-3,3,3-Tribromo-1-nitroprop-1-ene | Benzene | Room Temp, 24 h | 3,4-cis-4,5-trans-4-Nitroisoxazolidine | High | [10] |

| C,N-Diarylnitrones | 3,5-Dimethylacryloylpyrazole | Acetonitrile | 10 mol% Ni(ClO₄)₂, 10 min | 4-Substituted Isoxazolidine | up to 99% | [4] |

| Benzonitrile N-oxide | Nitroethene | Toluene | Room Temp | 4-Nitro-3-phenyl-Δ²-isoxazoline | N/A | [5] |

| N,N-Cyclic Azomethine Imine | 3-Nitrobenzofuran | Dichloromethane | Room Temp, 1-3 h | Furo[2',3':3,4]pyrazolo[1,2-a]pyrazole | 85-98% | [9] |

Detailed Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step protocol for a representative [3+2] cycloaddition reaction. As specific literature examples for N,N-dimethyl-1-nitroprop-1-en-2-amine are sparse, this protocol is adapted from a general and reliable procedure for the reaction of a nitrone with a similar electron-deficient nitroalkene.[10] Researchers should consider this a starting point for optimization.

Workflow Overview

Sources

- 1. sci-rad.com [sci-rad.com]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. mdpi.com [mdpi.com]

- 9. Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

"N,N-dimethyl-1-nitroprop-1-en-2-amine" for the synthesis of isoxazoles

Application Notes & Protocols

Topic: A Versatile Nitroenamine Synthon: Strategic Application of N,N-dimethyl-1-nitroprop-1-en-2-amine for the Synthesis of 3-Methylisoxazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of medicinal chemistry and drug development, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its versatile chemical nature, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for modulating biological activity.[2][3] Isoxazoles are found in drugs with a wide range of therapeutic applications, from antibiotics to anti-inflammatory agents and CNS-active compounds.[4]

The synthesis of isoxazoles has been a subject of extensive research, with two primary strategies dominating the landscape: the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.[5][6][7] While these methods are robust, the search for novel, efficient, and regioselective syntheses from readily available starting materials continues to be a significant endeavor in synthetic organic chemistry.

This application note details a strategic approach to the synthesis of 3-methyl-substituted isoxazoles utilizing the versatile nitroenamine building block, N,N-dimethyl-1-nitroprop-1-en-2-amine. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the mechanistic rationale for this transformation.

The Synthetic Utility of Nitroenamines

Nitroenamines are highly functionalized and electron-deficient synthons that have found broad application in the synthesis of various heterocyclic systems.[8] The presence of both a nitro group and an enamine functionality imparts a unique reactivity profile, allowing for a range of chemical transformations. While the direct use of N,N-dimethyl-1-nitroprop-1-en-2-amine for isoxazole synthesis is not extensively documented, its structure suggests a plausible and efficient pathway based on established isoxazole formation mechanisms.

Proposed Synthetic Strategy: Reaction with Hydroxylamine

The core of our proposed strategy involves the reaction of N,N-dimethyl-1-nitroprop-1-en-2-amine with hydroxylamine. This approach leverages the nitroenamine as a synthetic equivalent of a 1,3-dicarbonyl compound, a classic precursor for isoxazole synthesis.[4][9] The reaction is anticipated to proceed via a cascade of nucleophilic addition, elimination, and cyclization steps to furnish the desired 3-methylisoxazole.

Mechanistic Rationale

The proposed mechanism is outlined below. The reaction is initiated by the nucleophilic attack of hydroxylamine on the enamine carbon of the nitroenamine. This is followed by the elimination of dimethylamine and subsequent tautomerization to form a nitro-substituted oxime intermediate. Intramolecular cyclization and dehydration then lead to the formation of the aromatic isoxazole ring.

Caption: Proposed mechanism for the synthesis of 3-methylisoxazole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-methylisoxazole from N,N-dimethyl-1-nitroprop-1-en-2-amine.

Materials:

-

N,N-dimethyl-1-nitroprop-1-en-2-amine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyl-1-nitroprop-1-en-2-amine (1.0 eq) in ethanol (20 mL).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate the free hydroxylamine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers in a separatory funnel and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-methylisoxazole.[10]

-

Data Presentation

| Entry | Solvent | Base | Time (h) | Yield (%) |

| 1 | Ethanol | Sodium Acetate | 5 | 75 |

| 2 | Methanol | Potassium Carbonate | 6 | 68 |

| 3 | Isopropanol | Triethylamine | 8 | 62 |

Table 1: Optimization of Reaction Conditions for 3-Methylisoxazole Synthesis.

Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. nanobioletters.com [nanobioletters.com]

- 8. The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

Application Note & Experimental Protocols for the Characterization of N,N-dimethyl-1-nitroprop-1-en-2-amine

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, N,N-dimethyl-1-nitroprop-1-en-2-amine . Structurally, this compound belongs to the nitroenamine class, a group known for diverse biological activities.[1] Its architecture bears a resemblance to key functional motifs found in established histamine H2-receptor antagonists, such as ranitidine.[2][3] Therefore, this guide proposes a logical and structured experimental workflow to investigate its potential as a modulator of the histamine H2 receptor. The protocols herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's functional activity in cellular models and its direct binding affinity for the H2 receptor.

Introduction and Rationale

N,N-dimethyl-1-nitroprop-1-en-2-amine is a small molecule featuring a nitro-substituted enamine moiety. While specific biological data for this compound is scarce in published literature, its structural components provide a strong rationale for targeted investigation. The class of nitro compounds is well-represented in pharmacology, often acting through mechanisms involving bioreduction to generate active or toxic species.[1][4]

The most compelling hypothesis for its biological target stems from its structural analogy to the pharmacophore of ranitidine, a widely known histamine H2-receptor antagonist.[2][5] H2 antagonists competitively and reversibly inhibit the action of histamine on H2 receptors located on gastric parietal cells, leading to a reduction in gastric acid secretion.[2][6][7] This action is medically significant for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[8]

This application note, therefore, outlines a primary characterization strategy to test the hypothesis that N,N-dimethyl-1-nitroprop-1-en-2-amine acts as a histamine H2-receptor antagonist.

Physicochemical Properties

A summary of the key computed properties for N,N-dimethyl-1-nitroprop-1-en-2-amine is provided below. This data is essential for preparing stock solutions and for understanding the compound's potential behavior in biological assays.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-1-nitroprop-1-en-2-amine | PubChem[9] |

| CAS Number | 25236-38-8 | PubChem[9] |

| Molecular Formula | C₅H₁₀N₂O₂ | PubChem[9] |

| Molecular Weight | 130.15 g/mol | PubChem[9] |

| XLogP3 | 0.8 | PubChem[9] |

| SMILES | CC(=C[O-])N(C)C | PubChem[9] |

Hypothesized Mechanism of Action: H2-Receptor Antagonism

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gs alpha-subunit (Gαs). Upon histamine binding, Gαs is activated, which in turn stimulates the enzyme adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. In gastric parietal cells, elevated cAMP levels activate protein kinase A (PKA), which ultimately leads to the secretion of H+ ions into the gastric lumen.[7][10]

An antagonist at the H2 receptor would prevent histamine from binding, thereby blocking the entire downstream signaling cascade and inhibiting the production of cAMP.

Experimental Characterization Workflow

A tiered approach is recommended to efficiently characterize the biological activity of N,N-dimethyl-1-nitroprop-1-en-2-amine.

Detailed Experimental Protocols